An In-depth Technical Guide to the Synthesis and Purification of H-L-Lys(N3-Gly)-OH
An In-depth Technical Guide to the Synthesis and Purification of H-L-Lys(N3-Gly)-OH
This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of H-L-Lys(N3-Gly)-OH, a lysine derivative containing an azido-glycyl moiety. This compound is a valuable tool in chemical biology and drug development, primarily utilized for the site-specific modification of proteins and other biomolecules through "click chemistry" reactions.[1][2][3] The methodologies detailed herein are based on established principles of peptide chemistry and are intended for researchers, scientists, and professionals in the field of drug development.
Synthesis Pathway
The synthesis of H-L-Lys(N3-Gly)-OH can be achieved through a multi-step process involving the selective protection of L-lysine, acylation of the side-chain amino group, and subsequent deprotection. A common and effective strategy involves the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group, which is stable under the conditions required for side-chain modification and can be selectively removed at the final step.
The proposed synthetic route is as follows:
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Protection of L-Lysine: The synthesis begins with the protection of the α-amino group of L-lysine with the Fmoc group to yield Fmoc-L-Lys-OH. The ε-amino group remains free for the subsequent acylation step.
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Acylation with Azidoacetic Acid: The ε-amino group of Fmoc-L-Lys-OH is then acylated with azidoacetic acid using a suitable coupling agent to form Fmoc-L-Lys(N3-Gly)-OH.
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Deprotection: Finally, the Fmoc protecting group is removed from the α-amino group to yield the target compound, H-L-Lys(N3-Gly)-OH.
This synthetic approach is illustrated in the workflow diagram below.
Experimental Protocols
The following protocols are based on general procedures for amino acid modifications and peptide synthesis.[4][5] Researchers should optimize these conditions based on their specific laboratory settings and reagents.
Synthesis of Fmoc-L-Lys-OH
This step involves the selective protection of the α-amino group of L-lysine.
Materials:
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L-Lysine hydrochloride
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Sodium bicarbonate (NaHCO₃)
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9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
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Dioxane
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Water
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Diethyl ether
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1 M Hydrochloric acid (HCl)
Procedure:
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Dissolve L-Lysine hydrochloride in an aqueous solution of sodium bicarbonate.
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Add a solution of Fmoc-OSu in dioxane dropwise to the lysine solution while stirring vigorously at room temperature.
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Allow the reaction to proceed for several hours or overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, acidify the mixture with 1 M HCl to a pH of approximately 2-3.
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Extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fmoc-L-Lys-OH.
Synthesis of Fmoc-L-Lys(N3-Gly)-OH
This step involves the coupling of azidoacetic acid to the ε-amino group of Fmoc-L-Lys-OH.
Materials:
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Fmoc-L-Lys-OH
-
Azidoacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve Fmoc-L-Lys-OH, azidoacetic acid, and HOBt in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Fmoc-L-Lys(N3-Gly)-OH.
Synthesis of H-L-Lys(N3-Gly)-OH
This final step involves the removal of the Fmoc protecting group.
Materials:
-
Fmoc-L-Lys(N3-Gly)-OH
-
Piperidine
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N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve the crude Fmoc-L-Lys(N3-Gly)-OH in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess piperidine.
-
Triturate the residue with diethyl ether to precipitate the crude product.
-
Collect the solid by filtration and wash with diethyl ether to obtain the crude H-L-Lys(N3-Gly)-OH.
Purification
Purification of the final product is crucial to remove any unreacted starting materials, by-products, and reagents. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying H-L-Lys(N3-Gly)-OH.
Protocol for RP-HPLC Purification:
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Sample Preparation: Dissolve the crude H-L-Lys(N3-Gly)-OH in a minimal amount of a mixture of water and acetonitrile.
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Chromatographic Conditions:
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Column: A preparative C18 column is suitable for this purification.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from low to high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 30 minutes). The exact gradient should be optimized based on analytical HPLC runs.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
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Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired product.
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Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white solid.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the synthesis and characterization of H-L-Lys(N3-Gly)-OH.
Table 1: Synthesis and Purification Summary
| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC, %) |
| 1 | Fmoc-L-Lys-OH | L-Lysine HCl | |||
| 2 | Fmoc-L-Lys(N3-Gly)-OH | Fmoc-L-Lys-OH | |||
| 3 | H-L-Lys(N3-Gly)-OH (crude) | Fmoc-L-Lys(N3-Gly)-OH | |||
| 4 | H-L-Lys(N3-Gly)-OH (pure) | Crude Product | >95% |
Table 2: Characterization Data for H-L-Lys(N3-Gly)-OH
| Analysis | Expected Value | Observed Value |
| Molecular Formula | C₈H₁₆N₄O₃ | - |
| Molecular Weight | 216.24 g/mol | |
| ¹H NMR | (Expected chemical shifts and multiplicities) | |
| ¹³C NMR | (Expected chemical shifts) | |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ = 217.1295 |
Conclusion
The synthesis and purification of H-L-Lys(N3-Gly)-OH can be successfully achieved through a well-defined chemical pathway involving standard techniques in peptide chemistry. The protocols and workflows provided in this guide offer a comprehensive framework for the production and characterization of this important chemical tool for bioconjugation and drug development. Careful execution of the experimental procedures and rigorous purification are essential to obtain a high-purity product suitable for demanding research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H-L-Lys(N3-Gly)-OH-参数-MedChemExpress (MCE) [antpedia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
